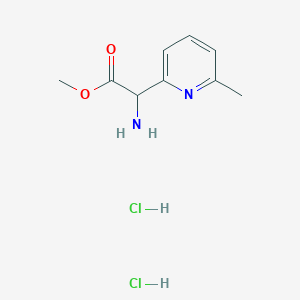

Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

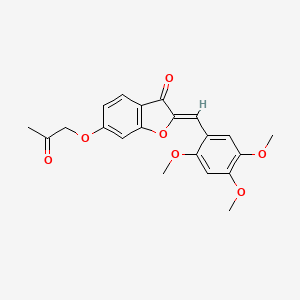

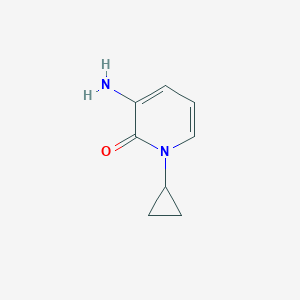

Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate dihydrochloride is a chemical compound with the CAS Number: 2418648-09-4 . It has a molecular weight of 253.13 . The IUPAC name for this compound is methyl 2-amino-2-(6-methylpyridin-2-yl)acetate dihydrochloride .

Molecular Structure Analysis

The InChI code for Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate dihydrochloride is 1S/C9H12N2O2.2ClH/c1-6-4-3-5-7 (11-6)8 (10)9 (12)13-2;;/h3-5,8H,10H2,1-2H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-amino-2-(6-methylpyridin-2-yl)acetate dihydrochloride are not fully detailed in the search results. It is known that the compound has a molecular weight of 253.13 .Scientific Research Applications

Rearrangement Reactions of Heterocycles

The rearrangement reactions of heterocycles have been studied, showcasing the potential of 2-amino-6-methylpyridine derivatives in synthesizing complex heterocyclic structures like pyrido[1,2-a]pyrimidines, naphthyridines, and pyridonaphthyridines through reactions with active malonates. This demonstrates their utility in the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science (Schober & Kappe, 1988).

Green Chemistry for Drug Design

A green chemistry approach has led to the development of potential analgesic and antipyretic compounds using environmentally friendly synthesis methods. This research highlights the importance of sustainable practices in drug discovery and design, demonstrating the compound's applicability in creating less harmful and more sustainable pharmaceuticals (Reddy, Reddy, & Dubey, 2014).

Nucleophilic Displacement Reactions

Studies on methyl (3,6-dichloropyridazin-4-yl)acetate reveal its reactions with various nucleophiles, offering insights into its reactivity and potential applications in synthesizing pyridazine derivatives. Such research can lead to the development of novel compounds with potential applications in various industries, including pharmaceuticals and agrochemicals (Adembri, Sio, Nesi, & Scotton, 1976).

Catalytic Hydrogenation of Dihydrooxazines

The catalytic hydrogenation of dihydrooxazines bearing a functionalized methylene group has been explored, revealing the potential to produce a dynamic mixture of products. This research opens up new pathways in the synthesis of amino alcohols and dihydrofurans, which are valuable in medicinal chemistry and material science (Sukhorukov et al., 2008).

Development of Luminescent Chelates for Protein Labeling

Luminescent europium(III) and terbium(III) chelates of 2,2':6',2"-terpyridine derivatives have been developed for protein labeling. This research is significant for bioanalytical applications, providing tools for the sensitive and specific detection of biomolecules, which is crucial in diagnostics and research (Mukkala et al., 1993).

properties

IUPAC Name |

methyl 2-amino-2-(6-methylpyridin-2-yl)acetate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-6-4-3-5-7(11-6)8(10)9(12)13-2;;/h3-5,8H,10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYBZOFRVPOCJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C(=O)OC)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2724216.png)

![Azane;3-(hydroxymethyl)-6,9-dimethyl-11-oxo-8-oxa-5,10-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylic acid](/img/structure/B2724218.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2724219.png)

![N-phenyl-1-{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetyl}piperidine-4-carboxamide](/img/structure/B2724221.png)